Defluoro Linezolid is a chemical compound derived from Linezolid, an antibiotic belonging to the oxazolidinone class. Linezolid is primarily used to treat infections caused by Gram-positive bacteria, including those resistant to other antibiotics. Defluoro Linezolid serves as a significant impurity in Linezolid formulations and has gained attention for its potential applications in pharmaceutical research and quality control.
The synthesis of Defluoro Linezolid can be achieved through various methods, including:
The typical synthesis process involves:
The molecular structure of Defluoro Linezolid can be represented as follows:
Defluoro Linezolid can undergo various chemical reactions typical for oxazolidinones:
The hydrolysis reaction typically requires specific catalysts and solvents to optimize yield and purity. For instance, using alkali metal alkoxides in ester solvents has been shown to enhance selectivity during hydrolysis reactions .
Defluoro Linezolid acts similarly to other oxazolidinones by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of functional ribosomes necessary for protein translation.
Defluoro Linezolid has several applications in scientific research:
Oxazolidinones represent a fully synthetic class of bacteriostatic antibiotics with no natural congeners, distinguished by their unique mechanism of inhibiting bacterial protein synthesis. This class binds to the 23S rRNA of the 50S ribosomal subunit, specifically targeting the peptidyl transferase center (PTC) to disrupt the formation of the initiation complex during translation. Their significance lies in combating multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium (VRE), and drug-resistant Mycobacterium tuberculosis (Mtb). Linezolid, the first clinically approved oxazolidinone, established this class as a therapeutic cornerstone against resistant infections. Subsequent research has focused on structural optimization to enhance efficacy, mitigate resistance, and expand spectrum, leading to the development of analogs like Defluoro Linezolid—a derivative exploring the consequences of fluorine removal from the parent molecule’s pharmacophore [1] [2] [9].
Linezolid’s development marked the first novel antibiotic class approval in over 35 years. Discovered by Pharmacia & Upjohn in 1996 and approved by the FDA in 2000, it addressed an urgent need for agents against Gram-positive "superbugs" like MRSA and VRE. Its clinical success stemmed from three key attributes:
Global sales peaked at US$1.3 billion in 2011, reflecting its clinical indispensability. However, emerging resistance—linked to mutations in 23S rRNA (e.g., G2576T) and ribosomal proteins (uL3/uL4)—and toxicity concerns with long-term use (e.g., myelosuppression) spurred efforts to develop next-generation oxazolidinones. This drove exploration of structural analogs, including Defluoro Linezolid, to overcome these limitations [1] [9] [15].
Table 1: Key Milestones in Linezolid Development
Year | Event | Significance |
---|---|---|
1987 | DuPont synthesizes first antibacterial oxazolidinones | Identified 5-halomethyl-3-phenyl-2-oxazolidinones as plant pathogen inhibitors |
1996 | Linezolid discovered by Pharmacia & Upjohn | Optimized from eperezolid; superior safety and activity profile |
2000 | FDA approval for VRE, MRSA infections | First oxazolidinone commercialized; new mechanism against resistant Gram-positives |
2011 | Global sales reach US$1.3 billion | Highlighted clinical demand and economic impact |
2014–Present | Resistance mutations (cfr, 23S rRNA) reported globally | Underscored need for structurally novel analogs (e.g., Defluoro Linezolid) |
The fluorine atom at the meta-position of Linezolid’s C-ring phenyl group is critical for antibacterial potency and target binding. Key roles include:
SAR studies confirm fluorine’s indispensability:
Table 2: Impact of Fluorine on Linezolid’s Antibacterial Activity
Compound | R Group | MIC vs. MRSA (µg/mL) | MIC vs. VRE (µg/mL) | Relative Ribosomal Binding Affinity |
---|---|---|---|---|
Linezolid | 3-F, 4-morpholino | 1–2 | 1–2 | 1.0 (Reference) |
Defluoro Linezolid | H, 4-morpholino | 8–16 | 8–16 | ~0.3 |
Morpholino-Replaced* | 3-F, 4-piperazinyl | 16–32 | 16–32 | <0.2 |
Data represent modal MIC values from [1] [9]; *Example analog from SAR studies [6].
Defluoro modifications, though reducing potency, serve strategic purposes in drug design:
Synthetic routes to Defluoro Linezolid include:
Table 3: Defluoro Oxazolidinones in Development for Resistance-Prone Infections
Compound | Structural Feature | MIC vs. cfr+ MRSA (µg/mL) | Key Advantage |
---|---|---|---|
Linezolid | meta-F, morpholino | 8–32 | Reference |
Defluoro Linezolid | meta-H, morpholino | 16–64 | Synthetic intermediate; reduced mitochondrial uptake |
TBI-223 | meta-H, pyridine | 1–2 | Retains potency against cfr+ strains |
Contezolid | meta-F, heteroaromatic C-ring | 0.5–1 | Lower MAO inhibition; approved for SSTIs |
Data compiled from [2] [9] [17].
Defluoro modifications represent a strategic compromise, trading some potency for advantages in resistance evasion and safety. This approach has propelled oxazolidinones like contezolid and delpazolid into clinical trials, highlighting the pharmacophore’s adaptability [9] [19].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7